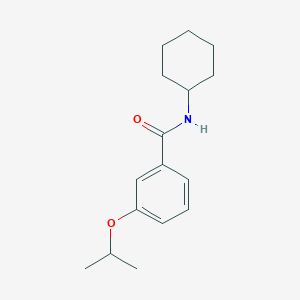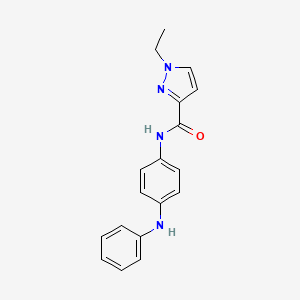![molecular formula C13H16N2O5S B5500427 oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)
oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to “oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid” involves multiple steps, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate is further converted through a series of reactions, demonstrating the complexity and versatility of the synthetic routes employed in accessing this class of compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of derivatives of the targeted compound have been elucidated using X-ray diffraction analysis, revealing the conformational flexibility and the ability of these molecules to form extensive hydrogen bonding networks. Such structural insights are crucial for understanding the reactivity and potential interactions of these compounds in biological systems (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The compound and its derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, the piperidino-oxycarbonyl group is stable to cold acid but can be removed by catalytic hydrogenation, electrolytic reduction, or by zinc dust in aqueous acetic acid, demonstrating the versatile functional group transformations applicable to this class of compounds (Stevenson & Young, 1969).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are essential for understanding the solid-state behavior of these compounds. Detailed structural analyses have provided insights into the molecular packing and the role of hydrogen bonds in stabilizing the crystal structures of these compounds, which is critical for their potential applications (Mohandas et al., 2014).
Scientific Research Applications
Novel Mannich Bases and Electrochemical Studies
A study detailed the synthesis of novel Mannich bases bearing pyrazolone moiety, which involved oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives synthesized through the Mannich reaction. These compounds were characterized and analyzed for their electrochemical behavior using polarography and cyclic voltammetry, offering insights into their potential applications in electrochemical devices and sensors. The study highlights the relevance of oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives in synthesizing new compounds with significant electrochemical properties K. Naik et al., 2013.
Antibacterial Studies
Another research focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid's role in developing compounds with potential antibacterial applications. The study elucidated the structures of these compounds and evaluated their efficacy against various Gram-negative and Gram-positive bacteria, indicating the compound's significance in the field of antibacterial drug development H. Khalid et al., 2016.
Biological Evaluation and Enzyme Inhibition
Further research into 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, derived from oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid, involved their synthesis and evaluation against the butyrylcholinesterase (BChE) enzyme. Molecular docking studies provided insights into the compound's potential as a lead for developing enzyme inhibitors, highlighting its application in designing new therapeutic agents for diseases related to enzyme dysfunction H. Khalid et al., 2016.
Oxidative Metabolites in Plant Biology
In plant biology, studies on oxidative metabolites of indole-3-acetic acid from Arabidopsis thaliana have provided evidence for oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid derivatives' roles in plant growth and development processes. These studies contribute to understanding the metabolic pathways involving oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid and its derivatives in plants, offering insights into plant biology and potential agricultural applications Kenji Kai et al., 2007.
Safety and Hazards
properties
IUPAC Name |
2-oxo-2-(4-piperidin-1-ylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c16-12(13(17)18)14-10-4-6-11(7-5-10)21(19,20)15-8-2-1-3-9-15/h4-7H,1-3,8-9H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNNUTZFFRSPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxo{[4-(piperidin-1-ylsulfonyl)phenyl]amino}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)
![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)
![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)